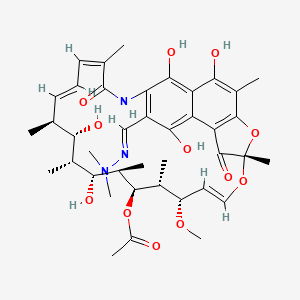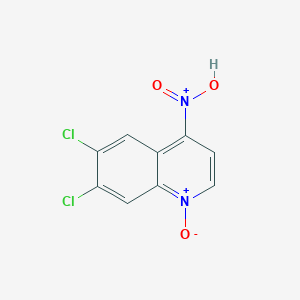
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is an organic compound with the molecular formula C14H10Cl2O2 It is a chlorinated derivative of phenyl ethanone, characterized by the presence of both chlorophenoxy and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Catalyst: Base (e.g., pyridine, triethylamine)
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thioethers
科学研究应用
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-Chlorophenoxy)-2-chlorophenyl ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-(4-Chlorophenoxy)benzylamine: Another compound with a similar chlorophenoxy group but different overall structure.
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but has a different carbon backbone.
Uniqueness
4-(4-Chlorophenoxy)-2-chlorophenyl ethanone is unique due to the presence of both chlorophenoxy and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
CAS 编号 |
13221-80-2 |
|---|---|
分子式 |
C14H10Cl2O2 |
分子量 |
281.1 g/mol |
IUPAC 名称 |
2-chloro-1-[4-(4-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI 键 |
UASGQUAGMKEZDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




